molecular formula C23H22F2N4O2 B2442471 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide CAS No. 1251571-89-7

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide

Cat. No.: B2442471
CAS No.: 1251571-89-7
M. Wt: 424.452
InChI Key: MDVBHSSQAIXKKH-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, which is known for its biological activity.

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. It is known that the compound interacts with specific proteins or receptors in the body to exert its effects .

Mode of Action

The compound, also known as F3406-5993, interacts with its targets by binding to specific sites, thereby altering the function of the target . The exact nature of these interactions and the resulting changes are the subject of ongoing research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial in determining its bioavailability. These properties are currently being studied to understand how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

It is known that the compound has a significant impact on the cells it targets, leading to changes in their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how effective it is. These factors are currently being studied to optimize the use of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-d]pyrimidine ring system.

    Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological activity of pyrido[4,3-d]pyrimidine derivatives.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of pyrido[4,3-d]pyrimidine derivatives.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-15-26-21-7-8-28(12-16-5-3-2-4-6-16)13-20(21)23(31)29(15)14-22(30)27-19-10-17(24)9-18(25)11-19/h2-6,9-11H,7-8,12-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVBHSSQAIXKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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